Fmoc-Cys(Bzl)-OPfp

Catalog No.
S1768529
CAS No.
86060-95-9
M.F
C31H22F5NO4S
M. Wt
599.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Bzl)-OPfp

CAS Number

86060-95-9

Product Name

Fmoc-Cys(Bzl)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

Molecular Formula

C31H22F5NO4S

Molecular Weight

599.6 g/mol

InChI

InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1

InChI Key

PSDSBWKIZVGTFE-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-Cys(Bzl)-OPfp;86060-95-9;Fmoc-S-benzyl-L-cysteinepentafluorophenylester;47445_ALDRICH;47445_FLUKA;CTK5F6225;ZINC60272802;L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-,pentafluorophenylester(9CI)

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Peptide Synthesis:

  • Fmoc-Cys(Bzl)-OPfp is a protected amino acid containing the Fmoc (Fluorenylmethoxycarbonyl) group at the N-terminus and a benzyl protecting group on the cysteine side chain. The pentafluorophenyl ester moiety acts as an activated carbonyl group, facilitating coupling with other amino acids during peptide chain elongation.
  • This specific combination allows for the incorporation of cysteine residues into peptides while protecting the thiol group from unwanted side reactions.

Applications in Peptide Research:

  • Fmoc-Cys(Bzl)-OPfp finds use in the synthesis of various peptides with diverse functionalities. These peptides can be employed in:
    • Drug discovery: Development of novel therapeutic agents by mimicking natural peptides or designing peptides with specific binding properties.
    • Material science: Creation of functional peptides for applications in nanomaterials, biosensors, and drug delivery systems.
    • Biomedical research: Studying protein-protein interactions, designing peptide-based vaccines, and investigating cellular processes.

Advantages of Fmoc-Cys(Bzl)-OPfp:

  • The Fmoc protecting group ensures efficient and selective coupling during peptide chain assembly.
  • The benzyl group protects the cysteine thiol group, preventing unwanted reactions and facilitating purification of the final peptide.
  • The pentafluorophenyl ester moiety exhibits good reactivity, leading to efficient peptide bond formation.

Availability:

  • Fmoc-Cys(Bzl)-OPfp is commercially available from various chemical suppliers, making it readily accessible for research purposes.

Fmoc-Cys(Benzyl)-OPfp, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-benzyl-L-cysteine pentafluorophenyl ester, is a derivative of cysteine that features the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a benzyl group on the sulfur atom. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ability to prevent unwanted side reactions during the coupling process. The pentafluorophenyl ester serves as an efficient leaving group, facilitating the coupling of amino acids during synthesis.

The key reactions involving Fmoc-Cys(Benzyl)-OPfp include:

  • Coupling Reactions: The compound can undergo coupling with other amino acids in the presence of activating agents such as uronium or phosphonium salts (e.g., HBTU, HCTU) to form peptides. The pentafluorophenyl ester is particularly reactive, allowing for efficient formation of peptide bonds.
  • Deprotection Reactions: The Fmoc group can be removed using basic conditions (e.g., piperidine in DMF), which is crucial for peptide elongation. The benzyl protecting group on the sulfur can be selectively removed under hydrogenation conditions or using strong acids like trifluoroacetic acid (TFA) .

The synthesis of Fmoc-Cys(Benzyl)-OPfp typically involves:

  • Protection of Cysteine: Starting with L-cysteine, the thiol group is protected using a benzyl group.
  • Fmoc Protection: The amine group is then protected with the Fmoc group, often using Fmoc-Cl in a suitable solvent.
  • Formation of Pentafluorophenyl Ester: The final step involves converting the carboxylic acid into its pentafluorophenyl ester using pentafluorophenol and a coupling agent like DIC (diisopropylcarbodiimide) .

Fmoc-Cys(Benzyl)-OPfp is widely used in:

  • Peptide Synthesis: It is employed in SPPS to incorporate cysteine into peptides while preventing oxidation.
  • Drug Development: Peptides synthesized with this compound can serve as potential therapeutic agents due to their biological activity .
  • Bioconjugation: It can be utilized to create conjugates with other biomolecules, enhancing their stability and functionality.

Studies have shown that Fmoc-Cys(Benzyl)-OPfp can participate in various interactions during peptide synthesis. For instance:

  • Racemization Studies: Research indicates that certain protecting groups can influence racemization rates during Cys incorporation. The benzyl group offers moderate protection against racemization compared to other groups .
  • Oxidation Resistance: The presence of the benzyl group helps maintain the reduced state of cysteine during synthesis, which is critical for preserving its reactivity .

Similar compounds include:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Cys(Trt)-OHTrityl protecting group on sulfurProvides stronger protection against oxidation
Fmoc-Cys(Acm)-OHAcetamidomethyl protecting groupMore stable under acidic conditions
Fmoc-Cys(Mmt)-OH4-Methylbenzyl protecting groupOffers selective deprotection options
Fmoc-Cys(But)-OHtert-Butyl protecting groupCommonly used for preventing side reactions

Uniqueness of Fmoc-Cys(Benzyl)-OPfp

Fmoc-Cys(Benzyl)-OPfp stands out due to its combination of an efficient leaving group and moderate protection against racemization and oxidation. This balance makes it particularly useful in complex peptide syntheses where maintaining stereochemistry and preventing side reactions are critical.

XLogP3

7.2

Dates

Modify: 2023-08-15

Explore Compound Types